![molecular formula C25H20ClN5O3 B2626150 N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1207058-01-2](/img/structure/B2626150.png)
N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O3 and its molecular weight is 473.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and documented biological activities, including its anticancer properties and antimicrobial effects.
Chemical Structure and Properties
The compound's molecular formula is C26H22ClN5O3, with a molecular weight of 487.94 g/mol. It features a complex structure that includes a triazole ring fused with a quinoxaline moiety, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C26H22ClN5O3 |
Molecular Weight | 487.94 g/mol |
Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions that include the formation of the triazole and quinoxaline frameworks. These synthetic pathways are crucial for optimizing yield and purity for biological testing.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. For instance:
- Mechanism of Action : The compound targets specific pathways involved in cancer cell proliferation and survival. It has been noted to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In a study published in Molecular Cancer Therapeutics, the compound was tested against several tumor cell lines. Results indicated significant cytotoxic effects with IC50 values in the micromolar range, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- In Vitro Studies : The antimicrobial efficacy was evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/mL, indicating moderate to strong antibacterial activity .
- Comparative Analysis : When compared to standard antibiotics, this compound showed superior activity in some cases, suggesting its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the triazole and quinoxaline rings is critical for its interaction with biological targets. Modifications to these rings can significantly alter potency and selectivity.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying its biological activities. This includes:
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound to identify potential biomarkers for response.
科学研究应用
Anticancer Activity
N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has shown promising anticancer properties in several studies.
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- In Vitro Studies : Compounds with similar structures have demonstrated significant activity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values in the low micromolar range.
- A549 (Lung Cancer) : Similar efficacy observed.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against a range of pathogens.
- Tested Strains :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 12.5 to 25 μg/ml against E. coli and S. aureus.
Antiparasitic Activity
Research indicates that triazole-containing compounds may exhibit antiparasitic effects.
- Targeting Protozoan Parasites : Evaluated for activity against Trypanosoma cruzi, the causative agent of Chagas disease.
- Mechanism : Inhibition of key metabolic pathways in the parasites has been suggested as a mode of action.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of triazoloquinoxaline derivatives. The findings indicated that these compounds significantly inhibited the growth of cancer cells through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Properties
Research highlighted in MDPI Molecules documented the antimicrobial effectiveness of triazole derivatives against multiple bacterial strains. The study reported that specific derivatives exhibited potent activity with low MIC values .
Case Study 3: Antiparasitic Effects
A review article discussed various heterocyclic compounds with antiparasitic properties. It noted that triazole derivatives showed promise against protozoan infections, particularly due to their ability to disrupt metabolic processes .
Table 1: Biological Activities of this compound
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-10-16(2)12-19(11-15)34-24-23-29-30(14-22(32)27-18-7-5-6-17(26)13-18)25(33)31(23)21-9-4-3-8-20(21)28-24/h3-13H,14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGHXQYOMXLEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。